The compound is classified as an acetamide derivative featuring a piperidine ring. It is characterized by the presence of an amino acid moiety (specifically, 2-amino-propionic acid) linked to a piperidine structure. The International Union of Pure and Applied Chemistry name for this compound is N-[[1-[(2S)-2-amino-propanoyl]piperidin-4-yl]methyl]acetamide. Its chemical structure can be represented by the InChI identifier: InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-3-10(4-6-14)7-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15)/t8-/m0/s1.
The synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-isopropyl-acetamide typically involves several key steps:
The synthesis may require specific conditions such as temperature control (often performed at room temperature or slightly elevated temperatures), solvent choice (commonly using polar aprotic solvents), and reaction time optimization to improve yield and purity.
The molecular structure of N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-isopropyl-acetamide consists of:
The compound exhibits chirality due to the presence of the (S)-configuration in the amino acid portion, which may influence its pharmacological properties. The molecular weight is approximately 229.3 g/mol.
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-isopropyl-acetamide can undergo various chemical reactions:
The reaction conditions for oxidation or reduction typically involve controlling temperature and pH to ensure optimal reaction rates and yields.
The mechanism of action for N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-isopropyl-acetamide primarily involves its interaction with specific biological targets:
Properties like boiling point, density, and refractive index are often determined experimentally and can vary based on synthesis methods and purity levels.
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-isopropyl-acetamide has several notable applications:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: